molecular formula C3H9ClN4 B2731433 (2R)-2-azidopropan-1-amine hydrochloride CAS No. 847259-89-6

(2R)-2-azidopropan-1-amine hydrochloride

Cat. No.: B2731433
CAS No.: 847259-89-6
M. Wt: 136.58
InChI Key: OCAXOZPCDWGASL-AENDTGMFSA-N
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Description

(2R)-2-azidopropan-1-amine hydrochloride is a chemical compound with the molecular formula C3H9ClN4 It is a derivative of propanamine, where the amine group is substituted with an azido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-azidopropan-1-amine hydrochloride typically involves the azidation of (2R)-2-aminopropan-1-amine. One common method is the reaction of (2R)-2-aminopropan-1-amine with sodium azide in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the selective formation of the azido compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-azidopropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles when reacted with alkynes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles.

    Reduction Reactions: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Cycloaddition Reactions: Copper(I) catalysts are often used to facilitate the cycloaddition of azides with alkynes.

Major Products Formed

    Substitution Reactions: Various substituted propanamines.

    Reduction Reactions: (2R)-2-aminopropan-1-amine.

    Cycloaddition Reactions: 1,2,3-triazoles.

Scientific Research Applications

(2R)-2-azidopropan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of triazole compounds via click chemistry.

    Biology: Utilized in the study of biochemical pathways and as a precursor for the synthesis of biologically active molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-azidopropan-1-amine hydrochloride involves its ability to participate in various chemical reactions due to the presence of the azido group. The azido group is highly reactive and can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring by stabilizing the transition state.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-aminopropan-1-amine hydrochloride: The parent compound without the azido group.

    (2R)-2-azidobutan-1-amine hydrochloride: A similar compound with an additional carbon in the alkyl chain.

    (2S)-2-azidopropan-1-amine hydrochloride: The enantiomer of (2R)-2-azidopropan-1-amine hydrochloride.

Uniqueness

This compound is unique due to the presence of the azido group, which imparts distinct reactivity and allows for the formation of triazole rings via cycloaddition reactions. This makes it a valuable compound in click chemistry and other synthetic applications.

Properties

IUPAC Name

(2R)-2-azidopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N4.ClH/c1-3(2-4)6-7-5;/h3H,2,4H2,1H3;1H/t3-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCAXOZPCDWGASL-AENDTGMFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)N=[N+]=[N-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)N=[N+]=[N-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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